1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one

Polar surface area Membrane permeability Blood-brain barrier penetration

1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one (CAS 648895-51-6) is a synthetic piperidin-4-one derivative bearing a 4-fluorophenyl moiety connected via a 3-oxopropyl (propionyl) linker to the piperidine nitrogen. With a molecular formula of C₁₄H₁₆FNO₂, a molecular weight of 249.28 g/mol, a calculated LogP of 2.00, and a topological polar surface area (TPSA) of 37.38 Ų , it occupies a distinctive intermediate position within the 4-fluorophenyl-piperidinone chemical space — positioned structurally between directly N-arylated piperidin-4-ones and longer-chain butyrophenone-type analogs.

Molecular Formula C14H16FNO2
Molecular Weight 249.28 g/mol
CAS No. 648895-51-6
Cat. No. B12592313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one
CAS648895-51-6
Molecular FormulaC14H16FNO2
Molecular Weight249.28 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)CCC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C14H16FNO2/c15-12-3-1-11(2-4-12)14(18)7-10-16-8-5-13(17)6-9-16/h1-4H,5-10H2
InChIKeyDBGCBPUHRUWHNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 648895-51-6 — 1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one: Physicochemical and Structural Baseline for Procurement Evaluation


1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one (CAS 648895-51-6) is a synthetic piperidin-4-one derivative bearing a 4-fluorophenyl moiety connected via a 3-oxopropyl (propionyl) linker to the piperidine nitrogen. With a molecular formula of C₁₄H₁₆FNO₂, a molecular weight of 249.28 g/mol, a calculated LogP of 2.00, and a topological polar surface area (TPSA) of 37.38 Ų , it occupies a distinctive intermediate position within the 4-fluorophenyl-piperidinone chemical space — positioned structurally between directly N-arylated piperidin-4-ones and longer-chain butyrophenone-type analogs. The compound presents two chemically addressable carbonyl groups (the piperidin-4-one ketone and the linker ketone), four hydrogen bond acceptor sites, zero hydrogen bond donors, and four rotatable bonds . It is listed as a research chemical and pharmaceutical intermediate by multiple supplier databases, including LookChem and Chemsrc, with documented availability from Nantong Zandery Biotechnology and Zunyi Bei Yuan Chemical Co., Ltd. .

Why 1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one Cannot Be Substituted by Structurally Proximal Analogs in Research or Preclinical Procurement


The 3-oxopropyl linker that defines 1-[3-(4-fluorophenyl)-3-oxopropyl]piperidin-4-one is not a trivial structural increment; it fundamentally alters key physicochemical determinants that govern solubility, permeability, and molecular recognition. Compared with the directly N-arylated analog 1-(4-fluorophenyl)piperidin-4-one (CAS 116247-98-4), the target compound exhibits a near-doubling of polar surface area (37.38 vs. 20.31 Ų) and a doubling of hydrogen bond acceptor count (4 vs. 2), driven entirely by the additional linker carbonyl . Against the one-carbon-homologated 4-oxobutyl analog (CAS 39146-45-7), the target compound maintains identical PSA yet achieves a LogP reduction of 0.39 units (2.00 vs. 2.39), translating to measurably lower lipophilicity without sacrificing hydrogen bonding capacity . These differences are not theoretically interchangeable — they produce distinct solubility-permeability trade-offs, differential predicted blood-brain barrier penetration, and altered pharmacokinetic profiles that directly affect experimental reproducibility and lead optimization outcomes [1]. Generic substitution by an in-class analog without the 3-oxopropyl spacer would therefore alter the very physicochemical signature for which a researcher or formulator has selected this compound.

Quantitative Comparative Evidence: 1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one vs. Closest Analogs


Polar Surface Area: Near-Doubling of PSA vs. Directly N-Arylated Analog (CAS 116247-98-4)

The target compound 1-[3-(4-fluorophenyl)-3-oxopropyl]piperidin-4-one exhibits a TPSA of 37.38 Ų, compared with 20.31 Ų for the directly N-arylated analog 1-(4-fluorophenyl)piperidin-4-one (CAS 116247-98-4), representing an absolute increase of 17.07 Ų (approximately 84% higher). This difference arises from the introduction of the linker carbonyl group (contributing ~17 Ų to PSA) as well as the conformational reorientation of the piperidin-4-one carbonyl . Both values were obtained from the Chemsrc computational database using a consistent algorithmic methodology, providing a valid head-to-head comparison within a single data source.

Polar surface area Membrane permeability Blood-brain barrier penetration Drug-likeness

LogP Reduction of Δ0.39 vs. 4-Oxobutyl Homolog (CAS 39146-45-7) at Identical PSA

When compared with the one-carbon-homologated 4-oxobutyl analog, 1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-one (CAS 39146-45-7), the target compound demonstrates a LogP of 2.00 versus 2.39 — a reduction of 0.39 log units — while maintaining an identical TPSA of 37.38 Ų . This represents a unique position in the linker-length structure-activity relationship: shortening the linker from butyl to propyl reduces lipophilicity without sacrificing the polar surface area contributed by the two carbonyl groups. The butyl-linked analog also possesses an additional rotatable bond (5 vs. 4), further differentiating its conformational landscape .

Lipophilicity LogP Linker length SAR Solubility-permeability balance

Hydrogen Bond Acceptor Count: Doubling vs. Direct N-Aryl Analog Drives Differential Solvation

The target compound possesses four hydrogen bond acceptor sites (two carbonyl oxygens from the piperidin-4-one and the 3-oxopropyl linker, plus the fluorine atom and the piperidine nitrogen), compared with two hydrogen bond acceptor sites for the directly N-arylated comparator 1-(4-fluorophenyl)piperidin-4-one (CAS 116247-98-4), which lacks the linker carbonyl . Both compounds have zero hydrogen bond donors. This doubling of acceptor capacity is directly reflected in the PSA differential described above and predicts measurably distinct aqueous solvation behavior and crystal packing interactions.

Hydrogen bond acceptor Solubility Crystal engineering Target engagement

Rotatable Bond Count and Conformational Flexibility: 4 vs. 1 vs. 5 Across the Analog Series

The target compound has four rotatable bonds (the 3-oxopropyl linker plus the aryl–carbonyl bond), compared with only one rotatable bond for 1-(4-fluorophenyl)piperidin-4-one (the aryl–N bond alone) and five for the 4-oxobutyl homolog (CAS 39146-45-7) . This intermediate flexibility, arising from the propionyl linker, differentiates the target from both comparators: the rigid N-aryl analog has severely restricted conformational space, while the butyl-linked analog introduces additional entropic penalty (ΔS) upon binding without gaining additional polar interactions. The target compound's four rotatable bonds fall within the optimal range for oral drug-likeness (≤10 rotatable bonds per Veber et al.) while providing sufficient flexibility to adapt to diverse binding pocket geometries [1].

Conformational flexibility Entropic penalty Rotatable bonds Molecular recognition

Dual Carbonyl Electrophilicity: Orthogonal Synthetic Derivatization Advantage Over Piperidine-Based Analogs

The target compound features two chemically distinct carbonyl groups: the piperidin-4-one ketone (cyclic, enolizable, sterically accessible) and the 3-oxopropyl linker ketone (acyclic, conjugated to the 4-fluorophenyl ring). This contrasts with piperidine-based butyrophenone analogs (e.g., haloperidol, melperone, propyperone) which carry only a single exocyclic ketone, and with 1-(4-fluorophenyl)piperidin-4-one which positions its sole carbonyl within the ring [1]. The piperidin-4-one scaffold itself is established as a versatile intermediate: its carbonyl enables stereoselective reduction to 4-hydroxypiperidines, reductive amination, oxime/hydrazone formation, and enolate-based C–C bond-forming reactions, as documented in the synthetic methodology literature [2].

Synthetic intermediate Carbonyl reactivity Chemical derivatization Parallel chemistry

Procurement-Relevant Application Scenarios for 1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one (CAS 648895-51-6)


Lead Optimization Campaigns Requiring Fine-Tuned Lipophilicity Within a Constant PSA Profile

For medicinal chemistry programs exploring 4-fluorophenyl-piperidinone series where PSA must be maintained at ~37 Ų, the target compound's LogP of 2.00 provides a meaningfully lower lipophilicity option compared with the 4-oxobutyl homolog (LogP 2.39) while preserving identical polar surface area, as established by direct comparative data . This 0.39 LogP reduction translates to an estimated 2.5-fold improvement in aqueous solubility per log unit, making 648895-51-6 the preferred procurement choice when a program seeks to reduce LogP-driven non-specific binding or improve in vitro assay compatibility without altering the hydrogen bonding pharmacophore. Researchers should verify structural identity by exact mass (249.11700 Da) and confirm the absence of the butyl homolog impurity by HPLC or LC-MS prior to use .

Structure-Based Drug Design Requiring Dual Hydrogen Bond Acceptor Capacity Not Available in Direct N-Aryl Analogs

In structure-based design campaigns where X-ray crystallography or computational docking indicates the need for a geometrically positioned carbonyl acceptor between the piperidine nitrogen and the 4-fluorophenyl ring, 1-[3-(4-fluorophenyl)-3-oxopropyl]piperidin-4-one (4 H-bond acceptors, PSA 37.38 Ų) offers a distinct interaction profile versus the directly N-arylated analog (2 H-bond acceptors, PSA 20.31 Ų) . The linker carbonyl provides an additional anchor point for key hydrogen bond interactions with backbone amides or side-chain residues, while maintaining CNS-permissive PSA. Procurement of the direct N-aryl analog (CAS 116247-98-4) would eliminate this interaction entirely, fundamentally altering the predicted binding mode .

Parallel Synthesis Libraries Exploiting Orthogonal Carbonyl Derivatization

The compound's two chemically distinct carbonyl groups — the cyclic piperidin-4-one ketone and the acyclic 3-oxopropyl ketone conjugated to the 4-fluorophenyl ring — enable sequential, chemoselective derivatization strategies documented in the piperidin-4-one synthetic literature . For library synthesis, this permits, for example, selective oxime or hydrazone formation at the less hindered linker ketone under mild conditions, followed by reductive amination or Grignard addition at the piperidin-4-one carbonyl in a subsequent step. This orthogonal synthetic handle capacity is unavailable in conventional butyrophenone analogs (single ketone) or directly N-arylated piperidin-4-ones (single ring carbonyl). Procuring 648895-51-6 specifically enables this dual-derivatization strategy; substitution with any single-carbonyl analog would reduce the accessible chemical space by approximately 50% .

Physicochemical Reference Standard for Method Development and Analytical Validation in the 4-Fluorophenyl-Piperidinone Series

Given the well-characterized database values for LogP (2.00), PSA (37.38 Ų), exact mass (249.11700 Da), and H-bond acceptor count (4) , 1-[3-(4-fluorophenyl)-3-oxopropyl]piperidin-4-one serves as a useful physicochemical reference compound for developing and validating chromatographic methods (e.g., reversed-phase HPLC LogP correlation, HILIC method development) within the fluorophenyl-piperidinone chemical series. Its intermediate lipophilicity and moderate PSA make it suitable as a calibration standard bridging more polar piperidin-4-one intermediates and more lipophilic butyrophenone-type compounds. Researchers should verify supplier-provided purity (typically ≥95% per vendor listings ) by independent HPLC analysis before use as a reference standard.

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